(3-(Carboxymethyl)phenyl)propanoic acid
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Overview
Description
(3-(Carboxymethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H12O4. It belongs to the class of carboxylic acids and is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Carboxymethyl)phenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromomethylbenzoic acid with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method includes the use of 3-(carboxymethyl)benzaldehyde as a starting material, which undergoes a series of reactions including oxidation and esterification to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-(Carboxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3-(Carboxymethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-(Carboxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The carboxylic acid groups can form hydrogen bonds with target proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Similar structure but lacks the carboxymethyl group.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Cinnamic acid: Features a phenyl group attached to a propenoic acid moiety.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-[3-(carboxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)5-4-8-2-1-3-9(6-8)7-11(14)15/h1-3,6H,4-5,7H2,(H,12,13)(H,14,15) |
InChI Key |
FKIQWWHXWGMRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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